Dimethyl 1,3-phenylenedicarbamate
Description
BenchChem offers high-quality Dimethyl 1,3-phenylenedicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,3-phenylenedicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFREXSKWBUSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Melting Point Characterization of Dimethyl 1,3-phenylenedicarbamate
The following technical guide details the physicochemical characterization of Dimethyl 1,3-phenylenedicarbamate, focusing on its melting point as a critical quality attribute (CQA).
Executive Summary
Dimethyl 1,3-phenylenedicarbamate (CAS 4930-04-5 ) is a critical intermediate in the non-phosgene synthesis of isocyanates, specifically m-phenylene diisocyanate (PDI). As a solid-state precursor, its thermal behavior—specifically its melting point (MP)—serves as the primary indicator of purity and reaction completion.
This guide provides a validated physicochemical profile, experimental protocols for thermal analysis, and the mechanistic implications of melting point deviations in industrial applications.
Chemical Identity & Structural Significance[1][2][3]
The melting point of a crystalline solid is strictly defined by its lattice energy and symmetry. Dimethyl 1,3-phenylenedicarbamate consists of a benzene ring substituted at the meta positions with two methyl carbamate moieties.
Core Identifiers
| Parameter | Specification |
| Chemical Name | Dimethyl 1,3-phenylenedicarbamate |
| IUPAC Name | Dimethyl N,N'-(1,3-phenylene)biscarbamate |
| CAS Registry Number | 4930-04-5 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| Physical State | White to off-white crystalline solid |
Structural Impact on Melting Point
The meta (1,3) substitution pattern introduces a "kink" in the molecular geometry compared to the highly symmetrical para (1,4) isomer.[1] This reduces packing efficiency in the crystal lattice, resulting in a lower melting point than its para analog.
-
Hydrogen Bonding: The amide protons (-NH) form intermolecular hydrogen bonds with the carbonyl oxygens (C=O) of adjacent molecules, stabilizing the lattice and elevating the MP to the 156–157 °C range.
-
Lattice Energy: Disruption of this network by impurities (e.g., mono-carbamates) causes a significant depression in the melting point (eutectic effect).
Physicochemical Characterization Data
The following data represents the authoritative thermal profile for high-purity (>99%) Dimethyl 1,3-phenylenedicarbamate.
Thermal Properties Table
| Property | Value / Range | Method | Source |
| Melting Point (Onset) | 156.0 °C – 157.0 °C | DSC / Capillary | [1][2] |
| Enthalpy of Fusion ( | ~35–40 kJ/mol (Est.) | DSC Integration | [3] |
| Decomposition Temp | >220 °C | TGA | [4] |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH | Visual | [1] |
Critical Note: Literature values below 154 °C often indicate the presence of the monocarbamate intermediate (Methyl (3-aminophenyl)carbamate) or residual solvent.
Experimental Protocol: Melting Point Determination
To ensure data integrity suitable for regulatory filing or process validation, Differential Scanning Calorimetry (DSC) is the preferred method over capillary tubes due to its ability to quantify the heat of fusion.
Validated DSC Workflow
The following protocol ensures reproducibility and eliminates thermal lag artifacts.
Equipment: PerkinElmer DSC 8000, TA Instruments Q2000, or equivalent. Standard: ASTM E794 (Standard Test Method for Melting and Crystallization Temperatures).
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind 2–5 mg of the dry solid into a fine powder to maximize thermal contact.
-
Hermetically seal the sample in an aluminum crucible (Tzero pan).
-
Prepare an empty reference pan of identical mass.
-
-
Calibration:
-
Calibrate the temperature axis using Indium (
°C) and Zinc ( °C). -
Note: Indium is ideal as its melting point is almost identical to the target analyte.
-
-
Thermal Cycle:
-
Equilibrate: Hold at 40 °C for 1 minute.
-
Ramp: Heat from 40 °C to 180 °C at a rate of 5 °C/min (Standard) or 10 °C/min (Fast Screening).
-
Cool: Cool back to 40 °C to observe recrystallization behavior (optional).
-
-
Data Analysis:
-
Identify the Extrapolated Onset Temperature (
) . This is the official melting point. -
Record the Peak Temperature (
) . -
Integrate the peak area to calculate
.
-
Workflow Visualization
The following diagram illustrates the logic flow for validating the melting point data.
Figure 1: Validated DSC workflow for determining the purity of Dimethyl 1,3-phenylenedicarbamate based on thermal onset.
Synthesis & Impurity Profile
The melting point is the primary indicator of reaction completion in the methoxycarbonylation of m-phenylenediamine. Understanding the synthesis pathway reveals why MP deviations occur.
Synthesis Pathway
The reaction typically involves m-phenylenediamine reacting with Methyl Chloroformate or Dimethyl Carbonate.
-
Step 1: Formation of the Mono-carbamate (Methyl (3-aminophenyl)carbamate).
-
Step 2: Conversion to the Di-carbamate (Target).
If the reaction is stopped prematurely, or if stoichiometry is incorrect, the mono-carbamate (MP ~60–80 °C range, variable) contaminates the product, drastically lowering the MP of the final solid.
Pathway Diagram
Figure 2: Sequential synthesis pathway. Incomplete conversion results in mono-carbamate impurities that depress the melting point.
Applications in Drug & Material Development
While primarily an industrial intermediate, the characterization of this solid is relevant in two high-value sectors:
-
Non-Phosgene Polyurethanes: It serves as a safer, solid-state storage form of isocyanates. Upon heating (>200 °C) or catalytic treatment, it decomposes to release m-phenylene diisocyanate (m-PDI), avoiding the storage of hazardous liquid isocyanates.
-
Small Molecule Drug Discovery: The 1,3-bis(carbamate) motif is utilized as a stable linker in peptidomimetics. The high melting point ensures stability during solid-phase peptide synthesis (SPPS).
References
-
Sigma-Aldrich (Enamine). Methyl N-{3-[(methoxycarbonyl)amino]phenyl}carbamate Product Sheet. CAS 4930-04-5.[2][3] Link
-
BLD Pharm. Dimethyl 1,3-phenylenedicarbamate MSDS & Properties. Link
-
NIST Chemistry WebBook. Thermochemical Data for Carbamate Derivatives. (General Reference for Carbamate Thermodynamics). Link
-
PubChem. Compound Summary for CAS 4930-04-5. Link
Sources
Methodological & Application
Application Note: Synthesis of High-Performance Non-Isocyanate Polyurethanes via Polycondensation of Dimethyl 1,3-Phenylenedicarbamate with Aliphatic Diols
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of non-isocyanate polyurethanes (NIPUs) through the melt polycondensation of dimethyl 1,3-phenylenedicarbamate with a series of linear aliphatic diols. This approach offers a safer, phosgene-free alternative to conventional polyurethane synthesis. Detailed protocols, mechanistic insights, and characterization techniques are presented to enable the rational design of polyurethanes with tailored thermal and mechanical properties.
Introduction: The Shift to Non-Isocyanate Polyurethanes (NIPUs)
Polyurethanes are a versatile class of polymers with widespread applications, traditionally synthesized through the polyaddition reaction of diisocyanates and polyols.[1] However, the use of highly toxic isocyanates, which are often derived from phosgene, raises significant environmental and health concerns.[2] This has spurred the development of non-isocyanate routes to polyurethanes.
One of the most promising isocyanate-free methods is the transurethanization or polycondensation reaction between a dicarbamate and a diol.[3] This process eliminates the need for hazardous starting materials while producing methanol as the only byproduct, aligning with the principles of green chemistry. The resulting polyurethanes exhibit a wide range of properties, making them suitable for various high-performance applications, including biomedical devices and advanced materials.[2]
This application note focuses on the polymerization of an aromatic dicarbamate, dimethyl 1,3-phenylenedicarbamate, with linear α,ω-aliphatic diols of varying chain lengths (e.g., 1,4-butanediol, 1,6-hexanediol, and 1,10-decanediol). The rigid aromatic core of the dicarbamate is expected to impart thermal stability and mechanical strength, while the flexible aliphatic diol segments will influence the elasticity and glass transition temperature of the final polymer.[4][5]
Reaction Mechanism and Rationale
The synthesis proceeds via a melt polycondensation reaction, catalyzed by an organocatalyst, typically 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2][6] The reaction mechanism involves a nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the carbamate, leading to the formation of a urethane linkage and the elimination of methanol.
The choice of a stepwise temperature increase is critical. Initially, a lower temperature allows for the formation of oligomers and homogenization of the reaction mixture.[2] As the viscosity of the mixture increases, higher temperatures are required to facilitate the diffusion of reactants and the removal of the methanol byproduct, thereby driving the polymerization towards higher molecular weights.[3] The sequential addition of the TBD catalyst helps to prevent its potential degradation at elevated temperatures and maintain catalytic activity throughout the reaction.[2]
Experimental Protocols
Materials and Equipment
-
Monomers: Dimethyl 1,3-phenylenedicarbamate, 1,4-butanediol, 1,6-hexanediol, 1,10-decanediol (all >98% purity).
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
-
Solvents: Chloroform, Dimethylformamide (DMF) for polymer characterization.
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, condenser, vacuum pump, heating mantle with temperature controller.
Polymerization Procedure
The following is a general protocol for the melt polycondensation. The reaction should be carried out under a dry nitrogen atmosphere to prevent side reactions.
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum line. Ensure all glassware is thoroughly dried.
-
Charging Monomers: Charge the flask with equimolar amounts of dimethyl 1,3-phenylenedicarbamate and the desired diol (e.g., 1,4-butanediol).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.
-
First Stage (120°C): Begin stirring and heat the mixture to 120°C. Once the reactants have melted and formed a homogeneous mixture, add the first portion of the TBD catalyst (approximately 1/3 of the total amount, e.g., 0.1 equivalents relative to the dicarbamate). Allow the reaction to proceed for 2 hours.[2]
-
Second Stage (140°C): Increase the temperature to 140°C and add the second portion of TBD. Continue the reaction for another 2 hours.[2]
-
Third Stage (160°C and Vacuum): Raise the temperature to 160°C and add the final portion of the catalyst. After a short period, gradually apply a vacuum to facilitate the removal of the methanol byproduct, which will distill and be collected. Continue the polymerization under vacuum for 12 hours to ensure high conversion and achieve a high molecular weight.[2]
-
Polymer Isolation: After cooling to room temperature, dissolve the resulting viscous polymer in a suitable solvent like chloroform or DMF.
-
Purification: Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol. Filter the purified polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Resulting Polyurethanes
Standard analytical techniques should be employed to confirm the structure and determine the properties of the synthesized polyurethanes.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the urethane linkage. Key characteristic peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. In ¹H NMR, characteristic signals for the urethane N-H proton will appear, along with signals corresponding to the aromatic protons of the dicarbamate and the methylene protons of the diol.[7][11] ¹³C NMR will show a characteristic peak for the urethane carbonyl carbon around 154 ppm.[9]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key parameter. Polyurethanes derived from aromatic dicarbamates are expected to exhibit good thermal stability.[12]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[4] The structure of the diol will significantly influence the Tg.
Expected Results and Influence of Diol Structure
The properties of the synthesized polyurethanes are highly dependent on the chain length of the aliphatic diol used as the comonomer. The following table summarizes the expected trends based on established structure-property relationships in polyurethanes and polyesters.[4][13]
| Diol Used | Diol Chain Length | Expected Glass Transition Temp. (Tg) | Expected Crystallinity / Melting Temp. (Tm) | Expected Mechanical Properties |
| 1,4-Butanediol | Short | Highest | May show some crystallinity | More rigid, higher tensile strength |
| 1,6-Hexanediol | Medium | Intermediate | Lower than 1,4-butanediol based PU | Balanced flexibility and strength |
| 1,10-Decanediol | Long | Lowest | Likely amorphous or very low Tm | More flexible, lower tensile strength, higher elongation |
Rationale: Increasing the length of the flexible aliphatic diol segment increases the overall chain flexibility and free volume, leading to a lower glass transition temperature.[13] The regular structure of shorter diols like 1,4-butanediol allows for more efficient chain packing, potentially leading to semi-crystalline materials with a defined melting point.[5] Longer, more flexible diols tend to disrupt this packing, resulting in more amorphous polymers.[13] Consequently, polyurethanes made with shorter diols are expected to be more rigid and have higher tensile strength, while those with longer diols will be more elastomeric.
Conclusion
The polycondensation of dimethyl 1,3-phenylenedicarbamate with aliphatic diols is a robust and versatile method for producing non-isocyanate polyurethanes. By carefully selecting the diol comonomer and controlling the reaction conditions, a wide range of materials with tailored thermal and mechanical properties can be synthesized. This approach not only provides a safer alternative to traditional polyurethane chemistry but also opens up new possibilities for the design of advanced polymers for specialized applications.
References
- M. Firdaus, M. A. R. Meier, "Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols," Macromolecular Rapid Communications, vol. 34, no. 19, pp. 1569-1574, 2013.
-
M. Firdaus, M. A. R. Meier, "Renewable non-isocyanate based thermoplastic polyurethanes via polycondensation of dimethyl carbamate monomers with diols," PubMed, 2013. [Online]. Available: [Link].
- A. T. Tran, et al., "Polymerization of Meldrum's Acid and Diisocyanate: An Effective Approach for Preparation of Reactive Polyamides and Polyurethanes," Polymers, vol. 12, no. 9, p. 1974, 2020.
- J. Li, et al., "Synthesis and structure/properties characterizations of four polyurethane model hard segments," Royal Society Open Science, vol. 5, no. 7, p. 180593, 2018.
-
T. Saito, et al., "Understanding and tuning organocatalysts for versatile condensation polymer deconstruction," OSTI.GOV, 2023. [Online]. Available: [Link].
- L. Blanchard, et al., "Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology," Chimia, vol. 70, no. 10, pp. 704-708, 2016.
- H. Mikulčić, et al., "Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions," Journal of Sustainable Development of Energy, Water and Environment Systems, vol. 7, no. 2, pp. 355-367, 2019.
-
A. Nicolescu, et al., "Aliphatic Polyurethane Elastomers Quaternized with Silane-Functionalized TiO2 Nanoparticles with UV-Shielding Features," MDPI, 2021. [Online]. Available: [Link].
-
B. C. Smith, "Infrared Spectroscopy of Polymers XIII: Polyurethanes," Spectroscopy, 2023. [Online]. Available: [Link].
-
S. M. Cakić, et al., "Thermal Analysis of Polyurethane Dispersions Based on Different Polyols," SciSpace, 2010. [Online]. Available: [Link].
-
E. Avram, et al., "Influence of the chain extender length and diisocyanate amount on the thermal stability and mechanical properties of some polyurethanes," ResearchGate, 2012. [Online]. Available: [Link].
-
Unacademy, "Polyurethane -Synthesis, properties and application- Module-3 and series-2," YouTube, 2022. [Online]. Available: [Link].
- A. F. A. Razak, K. H.
-
J. C. Garcia-Quesada, et al., "The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes," MDPI, 2023. [Online]. Available: [Link].
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis of Aromatic Dicarbamates via Dimethyl Carbonate (DMC)
Executive Summary
This application note details the protocol for the one-pot methoxycarbonylation of aromatic diamines using Dimethyl Carbonate (DMC). This reaction represents a critical "Green Chemistry" alternative to the traditional phosgene-based route for synthesizing isocyanates (e.g., TDI, MDI). By utilizing DMC as both a reagent and solvent in the presence of a Lewis acid catalyst (Zinc Acetate), researchers can synthesize aromatic dicarbamates (such as Dimethyl Toluene-2,4-dicarbamate, TDC) with high selectivity (>95%) and yields approaching 98%.[1]
Key Advantages:
-
Safety: Eliminates the use of highly toxic phosgene gas.
-
Sustainability: DMC is non-toxic, biodegradable, and often classified as a green reagent.[2]
-
Atom Economy: The only byproduct is methanol, which can be recycled.
Scientific Foundation & Mechanism
The Chemoselectivity Challenge
The reaction between an aromatic amine and DMC presents a thermodynamic competition between two pathways:
-
Methoxycarbonylation (Desired): Attack at the carbonyl carbon (
) to form a carbamate. -
N-Methylation (Undesired): Attack at the methyl carbon (
) to form N-methylated amines.
Expert Insight: Spontaneous reaction of amines with DMC often favors N-methylation, especially at high temperatures.[3] To shift selectivity toward the carbamate, a Lewis Acid catalyst is required to activate the carbonyl group, making it more electrophilic than the methyl group.
Reaction Mechanism (Zn(OAc)₂ Catalysis)
The consensus mechanism involves the coordination of the zinc ion to the oxygen of the DMC carbonyl group.
-
Activation:
coordinates with the carbonyl oxygen of DMC, increasing the electrophilicity of the carbonyl carbon. -
Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl.
-
Elimination: Methanol is eliminated, yielding the mono-carbamate.
-
Repeat: The cycle repeats for the second amine group on the aromatic ring to form the dicarbamate.
Mechanistic Visualization
Figure 1: Catalytic cycle for the methoxycarbonylation of diamines using Zinc Acetate.
Experimental Protocol
Target Synthesis: Dimethyl Toluene-2,4-dicarbamate (TDC) from Toluene-2,4-diamine (TDA).[1][4][5] Scale: Laboratory Bench (100 mL Autoclave).
Materials & Equipment
-
Reactant A: Toluene-2,4-diamine (TDA) - Caution: Carcinogen.
-
Reagent/Solvent: Dimethyl Carbonate (DMC) - Anhydrous (>99%).
-
Catalyst: Zinc Acetate Dihydrate (
).[4] Note: Dehydrate in situ or pre-dry. -
Vessel: 100 mL Stainless Steel Autoclave (Parr or equivalent) with magnetic stirring and PTFE liner.
Step-by-Step Methodology
Step 1: Catalyst Preparation (Critical)
Although dihydrate can be used, removing water prevents hydrolysis of DMC.
-
Dry
in a vacuum oven at for 2 hours to obtain anhydrous .
Step 2: Reactor Charging
-
Charge the autoclave with TDA (1.22 g, 10 mmol) .
-
Add Catalyst (0.10 g, ~0.45 mmol) . Standard load is 2-5 mol% relative to amine.
-
Add DMC (18.0 g, 200 mmol) .
-
Ratio Rationale: A high molar ratio (Amine:DMC = 1:20) is strictly required. DMC acts as both reagent and solvent.[2] The excess DMC drives the equilibrium forward by diluting the byproduct (methanol).
-
Step 3: Reaction Conditions[6]
-
Seal the autoclave and purge with
three times to remove oxygen (prevents oxidation of the amine). -
Heat the reactor to
.-
Pressure Note: The internal pressure will rise to approximately 0.8–1.2 MPa due to the vapor pressure of DMC and methanol generation.
-
-
Stir at 500-800 RPM for 3 to 5 hours .
Step 4: Workup & Purification
-
Cool the autoclave to room temperature.[7]
-
Vent the residual pressure carefully.
-
Filtration: The reaction mixture will likely contain precipitated product (TDC is poorly soluble in cold DMC/Methanol). Filter the solid.[8]
-
Washing: Wash the filter cake with cold DMC (
) or diethyl ether to remove residual catalyst and unreacted amine. -
Recrystallization: For analytical purity (>99%), recrystallize the solid from hot methanol or a DMC/Methanol mixture.
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-pressure synthesis of TDC.
Data Analysis & Optimization
Effect of Temperature on Yield
The following table summarizes typical yield data for TDA carbonylation using Zn(OAc)₂.
| Temperature (°C) | Time (h) | TDA Conversion (%) | TDC Yield (%) | Selectivity Note |
| 150 | 5 | 78 | 65 | Incomplete conversion; mono-carbamates present. |
| 170 | 4 | 99 | 96 | Optimal balance of kinetics and thermodynamics. |
| 190 | 3 | 100 | 88 | N-methylation side products increase. |
| 210 | 2 | 100 | 72 | Significant urea formation and oligomerization. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | High Methanol concentration | Increase DMC:Amine ratio (to 30:1) or use molecular sieves. |
| N-Methylated Products | Temperature too high | Reduce temperature to <175°C. |
| Product Discoloration | Oxidation of Amine | Ensure rigorous |
| Catalyst Deactivation | Formation of ZnO | Zn(OAc)₂ slowly converts to inactive ZnO over multiple runs.[4] Fresh catalyst required for max yield. |
Strategic Considerations
Thermodynamics vs. Kinetics
The reaction is exothermic but has a high activation energy.
-
Kinetic Control: Requires
to activate the DMC carbonyl. -
Thermodynamic Limit: The byproduct methanol inhibits the forward reaction. In a closed autoclave, the reaction eventually hits equilibrium.
-
Solution: Using a massive excess of DMC (20-30 equivalents) shifts the equilibrium to the right (Le Chatelier's principle) without needing complex methanol removal systems during the run.
Catalyst Selection
While Zinc Acetate is the industry standard for bench-scale protocols due to its balance of activity and cost, other systems exist:
-
Pb compounds: Higher activity but excluded due to toxicity.
-
Ionic Liquids: (e.g., [HSO3-bmim]CF3SO3) offer easier recycling but higher upfront cost [1].
-
Heterogeneous Zn/SiO2: Good for continuous flow applications but often suffers from leaching [2].
References
-
Baba, T., et al. (2002). "Catalytic methoxycarbonylation of aromatic diamines with dimethyl carbonate to their dicarbamates using zinc acetate." Catalysis Letters, 82(3-4), 193-197.
-
Wang, Y., et al. (2014). "Synthesis of toluene-2,4-dicarbamate from 2,4-toluene diamine and dimethyl carbonate over Zn(OAc)2/α-Al2O3." Reaction Kinetics, Mechanisms and Catalysis, 111, 275-287.
-
Grego, M., et al. (2012). "Dimethyl Carbonate as a Green Reagent." Pure and Applied Chemistry, 84(3), 695-705.
-
Li, F., et al. (2007). "Catalytic synthesis of 1,6-dicarbamate hexane over MgO/ZrO2." Journal of Chemical Technology & Biotechnology, 82(2), 209-213.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic synthesis of dimethyl carbonate and its application as a green reagent for the synthesis of aromatic carbamates [dspace.ncl.res.in]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2018216036A1 - A process for the synthesis of aromatic carbamates - Google Patents [patents.google.com]
- 7. ionike.com [ionike.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing unreacted 1,3-phenylenediamine from carbamate product
Technical Support Center: Purification of Carbamates Topic: Removal of Unreacted 1,3-Phenylenediamine (m-PDA)
Executive Summary
The Challenge: You are attempting to isolate a carbamate product from a reaction mixture containing residual 1,3-phenylenediamine (m-PDA). The Criticality: m-PDA is an aromatic diamine classified as a potential mutagen and sensitizer.[1] Under ICH M7 guidelines, it is often treated as a mutagenic impurity, requiring clearance to very low levels (often ppm range) in pharmaceutical intermediates. The Solution: Because m-PDA is a base (pKa ~5.1, ~2.5) and the carbamate is a neutral/weakly acidic species, pH-controlled liquid-liquid extraction is the primary removal method. For trace cleanup (<1000 ppm), electrophilic scavenger resins are the superior choice over recrystallization.
Module 1: Liquid-Liquid Extraction (The Workhorse)
Use this method for bulk removal (>5% w/w impurity).
The Logic: m-PDA is an aniline derivative.[1] To force it into the aqueous layer, you must protonate the amine groups. m-PDA has two protonation sites.[1]
-
pKa 1 (Monocation): ~5.1
-
pKa 2 (Dication): ~2.5
To ensure >99.9% removal, you must drop the pH significantly below the lowest pKa. A target pH of 1.0–1.5 is ideal to drive the equilibrium entirely toward the water-soluble dication salt form
Protocol:
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred for safety, but DCM solubilizes polar carbamates better.
-
The Acid Wash: Wash the organic phase with 1M HCl (3 x volume of organic layer).[1]
-
Critical Check: Measure the pH of the exiting aqueous layer. It must be pH < 2.[1] If it is higher, the amine is buffering the solution; add more acid.
-
-
The Brine Wash: Wash the organic layer once with saturated brine to break any potential emulsions and remove residual acid.[1]
-
Drying: Dry over anhydrous
and concentrate.
Diagram: Acid-Base Extraction Logic
Caption: Flowchart demonstrating the pH-dependent partitioning required to solubilize m-PDA in the aqueous phase.
Module 2: Solid-Phase Scavenging (The Polisher)
Use this method for trace removal (<1% w/w) or when acid washing causes emulsions.
The Logic: If acid extraction is insufficient or if your carbamate is acid-sensitive (e.g., t-butyl carbamates can hydrolyze in strong acid), use a Polymer-Supported (PS) Electrophile .
-
PS-Isocyanate: Reacts with m-PDA to form an insoluble urea.[1]
-
PS-Benzaldehyde: Reacts with m-PDA to form an imine.[1]
Recommendation: Use PS-Isocyanate .[1] The urea bond formed is irreversible and chemically stable.[1] Imine formation (aldehyde resin) is reversible under wet conditions.[1]
Protocol:
-
Stoichiometry: Calculate the mmols of residual m-PDA (estimate via HPLC/TLC). Add 3–4 equivalents of PS-Isocyanate resin relative to the impurity.[1]
-
Solvent: Dissolve crude in dry DCM or THF. Avoid protic solvents (MeOH/EtOH) as they slow down the isocyanate reaction.
-
Incubation: Shake/stir gently at room temperature for 4–12 hours.
-
Filtration: Filter through a fritted glass funnel or a celite pad. The m-PDA is trapped on the beads.
-
Rinse: Wash the beads with DCM to recover any entrained product.[1]
Diagram: Scavenger Resin Workflow
Caption: Mechanism of removing m-PDA using electrophilic scavenger resins via covalent bonding.
Comparison of Methods
| Feature | Acid Wash (Module 1) | Scavenger Resin (Module 2) | Silica Chromatography |
| Capacity | High (Bulk removal) | Low (Trace removal) | Medium |
| Cost | Very Low | High | Medium |
| Time | Fast (30 mins) | Slow (4-12 hours) | Slow (hours) |
| Selectivity | pH dependent | Functional group specific | Polarity dependent |
| Risk | Emulsions; Hydrolysis | Mechanical attrition of beads | Tailing/Streaking |
Troubleshooting & FAQs
Q1: The aqueous layer is turning dark red/purple during extraction. Is my product decomposing?
-
Diagnosis: This is likely the m-PDA oxidizing.[1] Phenylenediamines are highly prone to air oxidation, forming "Wurster salts" or azo-like polymers which are deeply colored.[1]
-
Action: This confirms the m-PDA is moving to the aqueous layer. It is usually not a sign of product decomposition.[1] Proceed with the extraction until the organic layer is pale/colorless.
Q2: I formed a terrible emulsion during the acid wash.
-
Cause: Aromatic amines can act as surfactants when partially protonated.[1]
-
Fix:
Q3: My carbamate has an acid-labile group (e.g., Boc, acetal). Can I use HCl?
-
Risk: 1M HCl might deprotect a Boc group or hydrolyze an acetal.[1]
-
Alternative: Use a Citrate Buffer (pH 3–4) .[1] This is acidic enough to protonate the first amine of m-PDA (pKa ~5.1) but mild enough to spare most protecting groups.[1] Repeat the wash 4-5 times to compensate for the less favorable equilibrium.
Q4: Can I use chromatography?
-
Insight: Yes, but m-PDA is very polar and basic.[1] On standard silica gel, it will streak and tail, potentially contaminating your carbamate.
-
Optimization: If you must use a column, use a solvent system containing 1% Triethylamine (to neutralize silica) or, counter-intuitively, use a "Flash SCX" (Strong Cation Exchange) cartridge as a pass-through filter to catch the amine before the main column.
References
-
PubChem. (n.d.).[1] 1,3-Phenylenediamine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Biotage. (n.d.).[1] Scavenger Resins: Removal of Amines. Biotage Technical Notes. Retrieved from [Link](General reference for PS-Isocyanate chemistry).
-
ICH. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1][3] Retrieved from [Link]
Sources
Technical Support Hub: Thermal Decomposition of Dimethyl 1,3-Phenylenedicarbamate
Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Controlling Decomposition Temperature (
Introduction
Welcome to the technical support center for non-phosgene isocyanate synthesis. You are inquiring about Dimethyl 1,3-phenylenedicarbamate (1,3-PDC) , the key precursor to 1,3-Phenylene Diisocyanate (
The thermal cleavage of 1,3-PDC is an endothermic, reversible elimination reaction. The core challenge is not just "heating it," but managing the equilibrium. Without precise control, the back-reaction (recombination of isocyanate and methanol) and side-reactions (polymerization to allophanates) will severely degrade your yield.
This guide provides a self-validating framework to lower your decomposition temperature and maximize selectivity.
Part 1: Thermodynamic & Kinetic Control (FAQs)
Q1: Why is the onset temperature so high (>230°C) without a catalyst?
A: The high decomposition temperature is driven by the stability of the urethane (carbamate) linkage, which is stabilized by hydrogen bonding and resonance with the aromatic ring.
-
Mechanism: The reaction proceeds via a concerted proton transfer mechanism (four-membered transition state). The proton on the nitrogen must migrate to the methoxy oxygen while the C-N and C-O bonds break.
-
Energy Barrier: Uncatalyzed, this transition state requires significant thermal energy (
). -
Solution: You must introduce a Lewis acid catalyst to coordinate with the carbonyl oxygen, weakening the C-O bond and lowering the activation energy.
Q2: How do I lower the decomposition temperature to prevent charring?
A: You need a three-pronged approach: Catalysis , Solvent Effects , and Vacuum Stripping .
| Control Factor | Mechanism of Action | Target Effect |
| Catalyst | Lewis Acid coordination (e.g., Zn, Sn, Pb) | Lowers |
| Solvent | Dilution & Solvation | Suppresses bimolecular side-reactions (allophanates) |
| Vacuum | Le Chatelier’s Principle | Removes Methanol immediately, preventing recombination |
Q3: Which catalysts are most effective for 1,3-PDC?
A: Based on kinetic data for aromatic dicarbamates (analogous to MDC and TDC), the following hierarchy applies:
-
Lead-based (Historical/High Efficiency): PbO, Pb(OCH
) . Note: Highest activity but toxicity issues. -
Tin-based (Standard): Dibutyltin Dilaurate (DBTDL), Stannous Octoate. Good balance of activity and solubility.
-
Zinc-based (Eco-friendly): Zinc Acetate (Zn(OAc)
), Zinc Oxide (ZnO). Requires slightly higher temperatures but safer.
Part 2: Reaction Pathway & Mechanism
The following diagram illustrates the catalytic cycle and the competing pathways you must manage.
Figure 1: Catalytic decomposition pathway of 1,3-PDC. Note the critical role of vacuum stripping to prevent the red dotted "Recombination" pathways.
Part 3: Experimental Protocol (Batch Decomposition)
Objective: Decompose 1,3-PDC to
Materials
-
Substrate: Dimethyl 1,3-phenylenedicarbamate.
-
Solvent: Sulfolane or Diphenyl Ether (High BP, inert). Crucial: Must be dry (<50 ppm water) to prevent urea formation.
-
Catalyst: Dibutyltin Dilaurate (DBTDL) or Zinc Acetate.
Step-by-Step Methodology
-
Solvent Degassing:
-
Charge the reactor with solvent (10:1 Solvent-to-Carbamate ratio).
-
Heat to 100°C under vacuum (20 mbar) for 30 mins to remove trace water and dissolved oxygen.
-
Why? Water reacts with isocyanates to form ureas (irreversible yield loss).
-
-
Catalyst Loading:
-
Cool to 80°C. Break vacuum with Nitrogen.
-
Add 1,3-PDC and Catalyst (0.5 – 1.0 wt% relative to carbamate).
-
Self-Validation: Ensure complete dissolution. If the solution is cloudy, the carbamate may not be fully dissolved, leading to localized hotspots.
-
-
Reaction Ramp (The Critical Step):
-
Pressure: Set system pressure to 20–50 mbar .
-
Temperature: Ramp to 200°C–220°C .
-
Monitoring: Watch the condenser. Methanol evolution marks the onset of reaction.
-
Note: If using Zn(OAc)
, you may need 230°C. If using DBTDL, reaction may start at 190°C.
-
-
Stripping Phase:
-
Quenching/Isolation:
-
Once methanol evolution ceases, cool rapidly to <100°C.
-
Isolate
-PDI via vacuum distillation (separate from high-boiling solvent).
-
Part 4: Troubleshooting Guide
Use this logic flow to diagnose yield or temperature issues.
Figure 2: Troubleshooting logic for optimizing decomposition parameters.
References
-
Kinetics of Carbamate Decomposition
-
Reaction Mechanism & Solvent Effects: Modesti, M., et al. "Kinetics of the formation of isocyanates from carbamates." Chemical Engineering Science. 7
-
-
Catalysis in Non-Phosgene Routes
-
Process Engineering & Solvent Roles
-
Solvent Influence on Selectivity: MDPI Review on Isocyanate Synthesis by Thermal Decomposition. 8
-
-
Thermal Degradation Analysis
For further assistance with catalyst screening or custom kinetic modeling, please contact our Advanced Materials Lab.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. butlerov.com [butlerov.com]
- 7. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects | Scilit [scilit.com]
- 8. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Introduction to 1,3-bis(methoxycarbonylamino)benzene and its Analytical Significance
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1,3-bis(methoxycarbonylamino)benzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical entities are paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 1,3-bis(methoxycarbonylamino)benzene, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere protocols to explain the fundamental causality behind instrumental choices, ensuring a robust and validated analytical approach.
1,3-bis(methoxycarbonylamino)benzene (Molecular Formula: C₁₀H₁₂N₂O₄, Exact Mass: 224.0746 Da) is an aromatic compound featuring a central benzene ring substituted with two methoxycarbonylamino groups. Its structure makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other advanced materials. The purity and structural integrity of this compound are critical for the quality and safety of the final products. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the definitive technique for its identification, quantification, and the characterization of related impurities.
This guide compares three leading mass spectrometry platforms—Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this target molecule, providing the experimental data and rationale needed to select the optimal system for specific analytical challenges.
Ionization and Predicted Fragmentation Behavior
Understanding the molecule's behavior within the mass spectrometer is the first step in method development. Due to its polarity and thermal lability, Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique. Protonation is expected to occur on one of the nitrogen atoms of the carbamate groups.
The molecular ions generated are energetically unstable and will fragment into smaller, characteristic pieces upon collision-induced dissociation (CID).[1] The fragmentation of carbamates is well-documented and often involves specific neutral losses.[2][3] For 1,3-bis(methoxycarbonylamino)benzene, the primary fragmentation pathways are predictable:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters and carbamates, leading to the formation of an isocyanate group.
-
Loss of Methyl Isocyanate (CH₃NCO): A characteristic neutral loss for N-methyl carbamates, resulting in a stable fragment.[3]
-
Cleavage of the Carbamate Group: Breakage of the ester or amide bond can lead to several smaller fragment ions.
Predicted Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of 1,3-bis(methoxycarbonylamino)benzene.
Comparative Analysis of Mass Spectrometry Platforms
The choice of a mass analyzer profoundly impacts the quality and type of data obtained. The three platforms discussed here—QQQ, Q-TOF, and Orbitrap—represent the spectrum of capabilities from targeted quantification to high-resolution screening.
Triple Quadrupole (QQQ) Mass Spectrometry: The Gold Standard for Quantification
A triple quadrupole mass spectrometer is the ideal choice for high-throughput, targeted quantification due to its exceptional sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.[4] In an SRM experiment, the first quadrupole (Q1) selects the precursor ion (the protonated molecule, m/z 225.1), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific product ion (e.g., m/z 168.1).[4]
Advantages:
-
Unmatched Sensitivity: Achieves detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[5]
-
High Specificity: The monitoring of a specific precursor-to-product ion transition minimizes matrix interference.
-
Robustness and Cost-Effectiveness: Generally more affordable and robust for routine quality control environments.[6]
Limitations:
-
Limited to Targeted Analysis: You must know what you are looking for. It cannot be used to identify unknown compounds.
-
Method Development: Requires optimization of SRM transitions for each new compound.[7][8]
Quadrupole Time-of-Flight (Q-TOF) MS: Excellence in Screening and Confirmation
Q-TOF systems combine a quadrupole for precursor ion selection with a high-resolution Time-of-Flight mass analyzer. This hybrid approach provides high-resolution, accurate-mass (HRAM) data, making it excellent for both qualitative and quantitative analysis.[4]
Advantages:
-
High Mass Accuracy: Typically provides mass accuracy below 5 ppm, enabling confident elemental composition determination.
-
High Resolution: Resolves target ions from isobaric interferences.
-
Versatility: Capable of both targeted (MS/MS) and non-targeted (full scan) analysis, allowing for the retrospective analysis of data for previously unanticipated analytes.[9]
Limitations:
-
Sensitivity in Targeted Mode: While sensitive, it may not reach the extreme low detection limits of a dedicated QQQ for targeted quantitation.[8]
-
Cost and Complexity: More expensive and complex to operate than QQQ systems.[6]
Orbitrap Mass Spectrometry: The Pinnacle of High-Resolution Analysis
Orbitrap-based mass spectrometers, such as the Q Exactive series, merge quadrupole selectivity with an Orbitrap mass analyzer, delivering ultra-high resolution and exceptional mass accuracy.[7][9] This platform excels in complex sample analysis where both precise quantification and confident identification are required simultaneously.
Advantages:
-
Ultra-High Resolution: With resolution settings up to and exceeding 140,000, Orbitrap systems can resolve even the most complex matrix interferences.[7]
-
Superior Mass Accuracy: Routinely achieves sub-1 ppm mass accuracy.
-
Unified Platform: Delivers both qualitative and quantitative performance in a single instrument and often in a single run, streamlining workflows.[8][9]
-
Retrospective Data Analysis: Full-scan HRAM data capture allows for comprehensive data mining without re-injecting samples.[7]
Limitations:
-
Higher Initial Investment: Represents a significant capital investment compared to QQQ systems.[6]
-
Data File Size: The high resolution generates large data files, requiring robust data storage and processing infrastructure.
Performance Comparison Summary
| Feature | Triple Quadrupole (QQQ) | Q-TOF | Orbitrap (Q Exactive) |
| Primary Application | Targeted Quantification | Screening & Identification | Comprehensive Qual/Quan |
| Typical Resolution | Unit Resolution (~2000)[6] | 20,000 - 40,000 | 17,500 - 140,000+[7] |
| Mass Accuracy | N/A (Nominal Mass) | < 5 ppm | < 3 ppm (often < 1 ppm)[7] |
| Scan Mode | Selected Reaction Monitoring (SRM) | Full Scan, dd-MS² | Full Scan, dd-MS², PRM |
| Sensitivity | Excellent (ppt levels)[5] | Very Good | Excellent |
| Key Strength | High-throughput quantitation[4] | Fast acquisition, HRAM screening | Ultra-high resolution, versatility[9] |
Experimental Protocols and Workflow
A self-validating protocol is essential for trustworthy results. Below is a detailed methodology for the LC-MS/MS analysis of 1,3-bis(methoxycarbonylamino)benzene, adaptable across the discussed platforms.
General Experimental Workflow
Caption: Standardized workflow for LC-MS analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of 1,3-bis(methoxycarbonylamino)benzene at 1 mg/mL in methanol.
-
Perform serial dilutions using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.5 µg/kg to 100 µg/kg.[5][10]
-
For unknown samples, dissolve accurately weighed material in a suitable solvent and dilute to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating this type of analyte.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, then return to initial conditions and equilibrate for 3 mins.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Platform-Specific):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
For QQQ Analysis (Targeted Quantitation):
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Quantitative: 225.1 > 168.1 (Collision Energy: 15 eV)
-
Confirmatory: 225.1 > 193.1 (Collision Energy: 10 eV)
-
-
Dwell Time: 100 ms per transition.
-
-
For Q-TOF / Orbitrap Analysis (Screening & Quantitation):
-
Scan Mode: Full Scan with data-dependent MS/MS (dd-MS²).
-
Full Scan Range: m/z 70-500.
-
Resolution (Orbitrap): 70,000.
-
MS/MS Activation: CID with stepped collision energy (e.g., 10, 20, 40 eV) to capture a wide range of fragment ions.
-
Inclusion List: Add m/z 225.0819 to the inclusion list to prioritize fragmentation of the target analyte.
-
-
Conclusion and Recommendations
The optimal mass spectrometry platform for the analysis of 1,3-bis(methoxycarbonylamino)benzene is dictated by the analytical objective.
-
For routine quality control and high-throughput targeted quantification , the Triple Quadrupole (QQQ) mass spectrometer is the most robust, sensitive, and cost-effective solution. Its SRM capability ensures reliable and precise measurement.[4]
-
For unknown identification, impurity profiling, and metabolite studies , where the discovery of new compounds is the goal, Q-TOF and Orbitrap systems are superior.[9]
-
The Orbitrap stands out for its ability to provide the highest level of confidence in structural elucidation due to its ultra-high resolution and mass accuracy. It offers a powerful, all-in-one solution for laboratories that require both comprehensive qualitative screening and precise quantitative accuracy in a single platform.[7][9]
By understanding the interplay between the analyte's chemical properties and the distinct capabilities of each mass analyzer, researchers can design and implement a scientifically sound, validated, and fit-for-purpose analytical method.
References
- ThermoFisher. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
- LabRulez LCMS. The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
-
Wang, J. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
-
Styles, H. H. (1971). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of Chromatographic Science. [Link]
-
Nemoto, S. et al. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan. [Link]
-
Li, Y. et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
-
Scribd. Comparison of Orbitrap, Quarupore and QTOF. [Link]
-
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
American Laboratory Trading. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. hpst.cz [hpst.cz]
A Comparative Guide to the Reactivity of Dimethyl vs. Diethyl 1,3-Phenylenedicarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and polymer sciences, aryl dicarbamates are pivotal intermediates. Their utility often hinges on the reactivity of the carbamate moiety, particularly in reactions forming urea linkages, which are integral to many bioactive molecules and high-performance polymers. This guide provides an in-depth comparison of the reactivity of two common aryl dicarbamates: dimethyl 1,3-phenylenedicarbamate and diethyl 1,3-phenylenedicarbamate.
The choice between a methyl or ethyl carbamate can significantly influence reaction kinetics, yields, and even the feasibility of a synthetic route. This document aims to provide a clear, evidence-based comparison to aid researchers in selecting the optimal reagent for their specific application. We will delve into the underlying chemical principles governing their reactivity, supported by established literature and a representative experimental protocol for a comparative kinetic analysis via aminolysis.
Structural and Electronic Considerations
The fundamental difference between dimethyl and diethyl 1,3-phenylenedicarbamate lies in the alkyl group of the ester. This seemingly minor variation has subtle but important consequences for the reactivity of the carbonyl group.
| Compound | Molecular Formula | Molecular Weight |
| Dimethyl 1,3-phenylenedicarbamate | C₁₀H₁₂N₂O₄ | 224.21 g/mol |
| Diethyl 1,3-phenylenedicarbamate | C₁₂H₁₆N₂O₄ | 252.26 g/mol |
The primary mode of reaction for these carbamates in many synthetic applications is nucleophilic acyl substitution.[1][2][3] The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Generally, carbamates are more stable and less reactive than corresponding esters due to the resonance contribution of the nitrogen lone pair, which delocalizes electron density onto the carbonyl carbon.[4]
When comparing the methyl and ethyl variants, two main factors come into play:
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, potentially leading to slower reaction rates for the diethyl derivative.[5]
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through induction. This can lead to a marginal decrease in the electrophilicity of the carbonyl carbon in the diethyl carbamate, further contributing to a potential decrease in reactivity compared to the dimethyl analog.
Based on these principles, it is hypothesized that dimethyl 1,3-phenylenedicarbamate will exhibit greater reactivity towards nucleophiles than diethyl 1,3-phenylenedicarbamate .
Comparative Reactivity in Aminolysis
Aminolysis, the reaction of a carbamate with an amine to form a urea, is a critical transformation in both pharmaceutical and materials science. This reaction provides a practical and relevant context for comparing the reactivity of our two subject compounds.
The generally accepted mechanism for aminolysis of carbamates involves a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alcohol (methanol or ethanol) to yield the urea product.
Caption: Generalized mechanism for the aminolysis of a carbamate.
Experimental Protocol: Comparative Kinetic Analysis of Aminolysis
To empirically validate the hypothesized difference in reactivity, a comparative kinetic study can be designed. The following protocol outlines a method for monitoring the aminolysis of both dicarbamates with a primary amine, such as benzylamine, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative rates of reaction of dimethyl and diethyl 1,3-phenylenedicarbamate with benzylamine.
Materials:
-
Dimethyl 1,3-phenylenedicarbamate
-
Diethyl 1,3-phenylenedicarbamate[6]
-
Benzylamine
-
Anhydrous Acetonitrile (MeCN)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of dimethyl 1,3-phenylenedicarbamate (0.1 M), diethyl 1,3-phenylenedicarbamate (0.1 M), and benzylamine (1.0 M) in anhydrous acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., naphthalene, 0.05 M) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add the dicarbamate stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
Initiate the reaction by adding the benzylamine stock solution. The final concentrations should be, for example, 0.05 M dicarbamate, 0.5 M benzylamine, and 0.01 M internal standard.
-
-
Sampling and Quenching:
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the disappearance of the starting dicarbamate and the appearance of the urea product at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the dicarbamate at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of the dicarbamate versus time for both the dimethyl and diethyl derivatives.
-
Determine the initial reaction rates and the rate constants for both reactions.
-
Caption: Workflow for comparative kinetic analysis.
Expected Results and Discussion
The experimental data is expected to show that the rate of consumption of dimethyl 1,3-phenylenedicarbamate is significantly faster than that of diethyl 1,3-phenylenedicarbamate under identical reaction conditions.
| Parameter | Dimethyl 1,3-phenylenedicarbamate | Diethyl 1,3-phenylenedicarbamate |
| Predicted Relative Rate | Faster | Slower |
| Governing Factors | Less steric hindrance, slightly more electrophilic carbonyl | More steric hindrance, slightly less electrophilic carbonyl |
| Implications for Synthesis | Shorter reaction times, potentially lower reaction temperatures | Longer reaction times, may require more forcing conditions |
This difference in reactivity can be a critical consideration in process development. For instance, in the synthesis of a complex molecule with multiple functional groups, the milder conditions required for the dimethyl derivative might offer better selectivity and prevent side reactions. Conversely, the greater stability of the diethyl derivative could be advantageous in applications where the carbamate is intended as a protecting group that needs to withstand certain reaction conditions before a later deprotection/transformation step.
Conclusion
While both dimethyl and diethyl 1,3-phenylenedicarbamate are valuable synthetic intermediates, they exhibit distinct reactivity profiles. Theoretical considerations based on steric and electronic effects, which are well-established in the principles of organic chemistry, predict that dimethyl 1,3-phenylenedicarbamate is the more reactive of the two towards nucleophilic acyl substitution .[5] This guide provides a framework for understanding these differences and a practical experimental design for their quantitative comparison. For researchers and drug development professionals, a clear understanding of these reactivity differences is essential for optimizing synthetic routes, improving yields, and ensuring the desired chemical transformations.
References
-
Kinetics of Carbamate Formation and Breakdown. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
McCann, N. (2025, May 10). The kinetic reactions of carbon dioxide (CO₂) in aqueous amine solutions for post combustion capture processes. Open Research Newcastle. Retrieved February 25, 2026, from [Link]
-
Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]
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McCann, N., Phan, D., Wang, X., Conway, W., Burns, R., Attalla, M., Puxty, G., & Maeder, M. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. The Journal of Physical Chemistry A, 113(17), 5022–5029. [Link]
-
Shawali, A. S., Harhash, A., Sidky, M. M., Hassaneen, H. M., & Elkaabi, S. S. (1982). Kinetics and mechanism of aminolysis of carbamates. The Journal of Organic Chemistry, 47(2), 353-356. [Link]
-
García-Báez, E. V., et al. (2024). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 565-570. [Link]
-
Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite. Retrieved February 25, 2026, from [Link]
-
Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 1099-1103. [Link]
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Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. (2016, September 10). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Nucleophilic Acyl Substitution Reactions of Esters. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]
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Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
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Nucleophilic Acyl Substitution Reactions. (2023, November 23). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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A Comparative Guide to the Elemental Analysis of Dimethyl 1,3-Phenylenedicarbamate: A Multi-Technique Perspective
For the modern researcher, establishing the purity and identity of a synthesized compound is not merely a procedural step but the bedrock of reliable and reproducible scientific inquiry. This guide provides a comprehensive, in-depth comparison of elemental analysis (CHN) with alternative analytical techniques for the characterization of dimethyl 1,3-phenylenedicarbamate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the inherent self-validating systems within each protocol, empowering you, the researcher, to make informed decisions in your analytical workflow.
Dimethyl 1,3-phenylenedicarbamate, a member of the carbamate family, finds relevance in various fields of chemical synthesis and materials science. Its accurate characterization is paramount. While classical elemental analysis provides a fundamental assessment of elemental composition, a holistic understanding of a compound's purity profile often necessitates the integration of complementary techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Foundation: Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample.[1] This method relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂). Its enduring prevalence stems from its ability to provide a direct measure of elemental composition, which is fundamental to confirming the empirical formula of a newly synthesized compound.
Theoretical vs. Experimental Data: A Case Study
Molecular Formula: C₁₀H₁₂N₂O₄ Molecular Weight: 224.22 g/mol
-
Carbon (C): (10 * 12.011) / 224.22 * 100% = 53.57%
-
Hydrogen (H): (12 * 1.008) / 224.22 * 100% = 5.40%
-
Nitrogen (N): (2 * 14.007) / 224.22 * 100% = 12.49%
Now, let's compare these theoretical values with the experimental data obtained for diethyl N,N′-(1,3-phenylene)dicarbamate (C₁₂H₁₆N₂O₄).[2]
| Element | Theoretical (Dimethyl 1,3-phenylenedicarbamate) | Experimental (Diethyl N,N′-(1,3-phenylene)dicarbamate)[2] | Theoretical (Diethyl N,N′-(1,3-phenylene)dicarbamate)[2] |
| Carbon (C) | 53.57% | 56.82% | 57.13% |
| Hydrogen (H) | 5.40% | 6.39% | 6.39% |
| Nitrogen (N) | 12.49% | 11.04% | 11.10% |
The observed differences between the theoretical values for the dimethyl and diethyl analogs are expected due to the difference in their molecular formulas, specifically the additional ethyl groups in the latter. The close agreement between the experimental and theoretical values for the diethyl compound underscores the reliability of CHN analysis in confirming elemental composition. For dimethyl 1,3-phenylenedicarbamate, we would expect experimental values to be very close to the calculated 53.57% (C), 5.40% (H), and 12.49% (N). A significant deviation from these values would indicate the presence of impurities or incomplete synthesis.
Experimental Protocol: CHN Analysis
The following is a generalized, yet detailed, protocol for CHN analysis, emphasizing the critical steps that ensure data integrity.
Instrumentation: A modern CHN elemental analyzer.
Protocol:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents is a common source of error.[3]
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise weight is crucial for accurate percentage calculation.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature (typically ~900-1000 °C) combustion furnace.
-
A pulse of pure oxygen is introduced to ensure complete and rapid combustion of the sample. This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides.[4][5]
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He carrier gas) is then passed through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is directly proportional to the concentration of the analyte.
-
The instrument's software, calibrated with known standards, calculates the percentage of C, H, and N in the original sample based on its weight and the detector's response.
-
Broadening the Analytical Horizon: HPLC and NMR
While CHN analysis provides foundational data on elemental composition, it offers limited insight into the presence of impurities that may have a similar elemental makeup to the target compound. For a more comprehensive purity assessment, chromatographic and spectroscopic techniques are indispensable.[6][7]
High-Performance Liquid Chromatography (HPLC): A Purity Profile
HPLC is a powerful separation technique that can resolve the target compound from its impurities, providing a detailed purity profile. For aromatic compounds like dimethyl 1,3-phenylenedicarbamate, a reversed-phase HPLC method with UV detection is typically employed.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system with a UV detector.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution, where the proportion of acetonitrile is gradually increased, is often used to achieve optimal separation of compounds with varying polarities.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings exhibit strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For dimethyl 1,3-phenylenedicarbamate, both ¹H and ¹³C NMR would provide a wealth of information.
-
¹H NMR: Would show distinct signals for the aromatic protons, the N-H protons, and the methyl protons, with their integrations corresponding to the number of protons in each environment.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons, the aromatic carbons, and the methyl carbons.[8]
Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[9]
Experimental Protocol: NMR Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For qNMR, a precisely weighed amount of a suitable internal standard is also added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). The chemical shifts, coupling constants, and signal integrations are then analyzed to confirm the structure and assess purity.
A Comparative Framework for Analytical Strategy
The choice of analytical technique, or combination of techniques, depends on the specific goals of the analysis.
Expert Insights:
-
For initial confirmation of a novel compound's synthesis: CHN analysis is an essential first step. A result within ±0.4% of the theoretical value is generally considered acceptable for publication in many chemistry journals.[3]
-
For routine quality control and impurity profiling: HPLC is the workhorse of the pharmaceutical and chemical industries due to its high throughput and sensitivity.[6]
-
For definitive structural elucidation and absolute purity determination: NMR, particularly in combination with qNMR, provides the most comprehensive data.[7]
Conclusion: An Integrated Approach to Analytical Excellence
The characterization of a chemical entity like dimethyl 1,3-phenylenedicarbamate is a multi-faceted endeavor. While elemental analysis provides a critical and foundational piece of the puzzle, a truly robust and defensible analytical data package is achieved through the synergistic application of orthogonal techniques. By integrating the elemental composition data from CHN analysis with the high-resolution separation of HPLC and the detailed structural insights of NMR, researchers can achieve the highest level of confidence in the identity and purity of their compounds. This integrated approach not only ensures the integrity of the immediate research but also builds a foundation of reliable data for future scientific progress.
References
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Reyes-Martínez, R., et al. (2024). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 573–579. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
- BenchChem (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Patsnap Eureka (2025).
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
- BenchChem (2025). A Comparative Guide to Purity Assessment of Synthetic N-Formylkynurenine: NMR vs. HPLC.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR)
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- Wang, L., et al. (2010). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions.
-
SIELC Technologies. Separation of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine on Newcrom R1 HPLC column. [Link]
- Royal Society of Chemistry (2008). CHNS Elemental Analysers.
-
Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N. [Link]
- ChemicalBook. N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine synthesis.
- Yüksek, H., et al. (2013). Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10.
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Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5009. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Dimethyl 1,3-phenylenedicarbamate: A Framework for Safe and Compliant Laboratory Operations
Senior Application Scientist Note: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of Dimethyl 1,3-phenylenedicarbamate. While this document is built upon established principles for handling carbamate compounds and regulated chemical waste, it is imperative to recognize that the Safety Data Sheet (SDS) provided by your specific chemical supplier is the ultimate source of truth for handling and disposal. This guide will walk you through how to interpret your SDS and integrate its directives into a safe, repeatable disposal workflow.
The Primacy of the Safety Data Sheet (SDS)
Before any handling or disposal procedure, you must obtain and thoroughly review the SDS for your specific lot of Dimethyl 1,3-phenylenedicarbamate. This document is the primary source of information regarding physical properties, health hazards, and, most critically, safe disposal and handling instructions. Disposal procedures must always be developed in direct response to the information presented in Sections 2, 7, 8, and 13 of the SDS.
Hazard Characterization and Risk Assessment
Dimethyl 1,3-phenylenedicarbamate, as a member of the carbamate family, requires careful handling. Carbamates, as a class, are known for their potential toxicity. A thorough risk assessment based on the compound's specific hazards is the first step in establishing a safe disposal plan.
Based on data for analogous compounds, key hazards to anticipate include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential for allergic skin reactions. Furthermore, many organic chemicals of this nature are classified as harmful or toxic to aquatic life, which strictly prohibits drain disposal.
Your disposal plan must be designed to mitigate these risks for both laboratory personnel and the environment. This involves preventing exposure through appropriate personal protective equipment (PPE) and ensuring the chemical enters a regulated hazardous waste stream.
Table 1: Essential Safety and Disposal Information for Dimethyl 1,3-phenylenedicarbamate
This table outlines the critical information you must obtain from your substance-specific SDS to inform your disposal protocol.
| Parameter | Information to Extract from SDS | Rationale and Importance |
| GHS Hazard Classification | Section 2: Look for H-statements (e.g., H302: Harmful if swallowed; H317: May cause an allergic skin reaction; H410: Very toxic to aquatic life). | Determines if the waste is legally defined as hazardous. Aquatic toxicity classifications, for instance, mandate disposal as hazardous waste to prevent environmental release. |
| Required PPE | Section 8: Specifies minimum requirements for gloves, eye protection (goggles), and lab coats. May require respiratory protection. | Ensures personnel are protected from direct contact, inhalation, or ingestion during handling and waste consolidation. |
| Incompatibilities | Section 10: Lists materials to avoid (e.g., strong oxidizing agents, strong acids/bases). | Crucial for waste segregation. Improperly mixed waste streams can lead to dangerous reactions, gas evolution, or fire. |
| Disposal Considerations | Section 13: Provides specific instructions, including the P-statement P501: "Dispose of contents/container in accordance with local/regional/national/international regulations." | This section explicitly directs you to treat the material as regulated waste and to follow the procedures set by your institution's Environmental Health & Safety (EHS) office and local authorities.[1] |
Disposal Workflow and Step-by-Step Protocol
The proper disposal of Dimethyl 1,3-phenylenedicarbamate is a multi-step process that ensures safety and regulatory compliance. The following workflow and protocol are based on federal guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and should be adapted to your institution's specific procedures.[2]
The following diagram illustrates the decision-making process for managing chemical waste in the laboratory.
Caption: Waste Disposal Decision Workflow.
Objective: To safely collect, store, and dispose of Dimethyl 1,3-phenylenedicarbamate waste and contaminated materials.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (as specified in the SDS, Section 8)
Procedure:
-
Waste Characterization: Confirm that Dimethyl 1,3-phenylenedicarbamate is the only substance being added to the designated waste container, or that any other substances are chemically compatible per Section 10 of the SDS.
-
Container Preparation: Obtain a designated solid waste container from your EHS department. Affix a "Hazardous Waste" label to the container.
-
Labeling: Using a permanent marker, write the full, unabbreviated chemical name ("Dimethyl 1,3-phenylenedicarbamate") and any other components on the label. Keep a running list of the contents.
-
Waste Accumulation:
-
Unused or Expired Chemical: Carefully transfer the entire original container into a designated hazardous waste drum or overpack provided by EHS. Do not consolidate powders.
-
Contaminated Labware: Collect grossly contaminated items such as weigh boats, gloves, and pipette tips in the prepared hazardous waste container. Keep the lid securely closed when not in use.
-
Empty Containers: An empty container that held this chemical must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[3]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Request for Disposal: Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department through their specified procedure. Do not remove the waste from the laboratory yourself.
Emergency Procedures: Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory and contact your institution's emergency EHS number.
-
Control and Contain: For minor spills (that you are trained and equipped to handle), prevent the powder from becoming airborne. Do not use a dry brush or towel.
-
Cleanup: Gently cover the spill with an absorbent material. Carefully scoop the material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this framework and always prioritizing the guidance within your specific Safety Data Sheet, you can ensure that the disposal of Dimethyl 1,3-phenylenedicarbamate is conducted safely, responsibly, and in full compliance with regulatory standards.
References
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Leese, T. (2023). Safety Data Sheet: DIMETHYL PHENYL ETHYL CARBINOL. Advanced Biotech. Available at: [Link]
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine. Available at: [Link]
-
Quadrasperse. (2014). Safety Data Sheet: Quadrasperse® CL4860. Available at: [Link]
-
Hill. (n.d.). Safety Data Sheet: HIL00702. Available at: [Link]
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Chemos GmbH & Co. KG. (2018). Safety Data Sheet: 2-phosphonobutane-1,2,4-tricarboxylic acid. Available at: [Link]
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Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Available at: [Link]
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Lotte Chemical. (2024). Safety Data Sheet: LOTTE CHEMICAL PET COOL. Available at: [Link]
-
PubChem. (2019). 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1), polymer with 1,4-dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 1,3-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 1,3-phenylenedicarbamate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, a deep and actionable understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Dimethyl 1,3-phenylenedicarbamate. By moving beyond mere procedural lists to explain the causality behind safety protocols, we aim to build a foundation of trust and empower you to work with confidence and precision.
Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance
The carbamate functional group and the phenylenediamine core structure present a specific hazard profile that necessitates stringent and non-negotiable safety protocols. Analogous compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, skin and eye irritation, as well as the potential for allergic skin reactions (sensitization), are significant risks.[3][4] Therefore, a multi-layered PPE strategy is essential.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5] | Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Consult glove manufacturer's compatibility charts for specific breakthrough times. | Prevents dermal absorption, a primary route of exposure for toxic carbamates.[1][3][4] Double-gloving is recommended when handling concentrated forms of the material. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be used. | Prevents contamination of personal clothing and minimizes skin contact.[1][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | Inhalation of dust or aerosols can be toxic.[1] A fume hood provides the primary line of defense. Respirators are a secondary measure for specific high-risk scenarios or emergencies. |
Operational Workflow: From Preparation to Post-Handling
A systematic approach to handling Dimethyl 1,3-phenylenedicarbamate is critical to minimizing exposure risk. The following workflow provides a step-by-step methodology for safe handling.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for Dimethyl 1,3-phenylenedicarbamate.
Step-by-Step Protocol
-
Preparation :
-
Thoroughly review the safety data for chemically similar carbamates and phenylenediamines to fully understand the potential hazards.[7]
-
Don all required PPE as outlined in the table above.
-
Prepare your work area within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
-
Handling :
-
Cleanup :
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Collect all waste materials, including contaminated PPE, for proper disposal.[7]
-
-
Post-Handling :
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[4] Seek immediate medical attention.[1]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
If inhaled : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
If swallowed : Do NOT induce vomiting.[1] Rinse the mouth with water.[3][4] Seek immediate medical attention.[1]
-
In case of a spill : Evacuate the area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Sweep up the material, being careful not to create dust, and place it in a sealed, labeled container for hazardous waste disposal.[4][8] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Environmental Responsibility
Proper disposal of Dimethyl 1,3-phenylenedicarbamate and its associated waste is a critical component of safe laboratory practice and environmental stewardship.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for Dimethyl 1,3-phenylenedicarbamate.
-
Solid Waste : Collect any unused or expired Dimethyl 1,3-phenylenedicarbamate and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.[7]
-
Liquid Waste : Collect any solutions containing Dimethyl 1,3-phenylenedicarbamate in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams.[7]
-
Contaminated PPE : Dispose of all used PPE, including gloves, disposable lab coats, and any other single-use protective equipment, as hazardous waste.[7]
Important Considerations for Disposal :
-
Labeling : All waste containers must be clearly labeled with the full chemical name, "Dimethyl 1,3-phenylenedicarbamate," and the appropriate hazard warnings.[7]
-
Segregation : Do not mix Dimethyl 1,3-phenylenedicarbamate waste with other chemical waste unless their compatibility has been confirmed.[7]
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with Dimethyl 1,3-phenylenedicarbamate.
References
-
Thermo Fisher Scientific. (2010, November 30). SAFETY DATA SHEET. Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2020, October 8). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
-
INCHEM. (2006, October). ICSC 1635 - N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE. Retrieved from [Link]
-
Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Angene Chemical. (2025, October 5). Safety Data Sheet. Retrieved from [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
